

spectroscopic data for N-(4-Bromophenyl)maleimide (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *N*-(4-Bromophenyl)maleimide

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Spectroscopic Data of N-(4-Bromophenyl)maleimide: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for **N-(4-Bromophenyl)maleimide**, a crucial reagent in bioconjugation and polymer chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Data Presentation

The spectroscopic data for **N-(4-Bromophenyl)maleimide** is summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.59	Doublet (d)	7.6	2H	Ar-H
7.26	Doublet (d)	6.3	2H	Ar-H
6.85	Singlet (s)	-	2H	HC=CH

Solvent: CDCl₃, Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
169.0	C=O
134.3	C=C
132.3	Ar-C
130.4	Ar-C
127.3	Ar-C
121.6	Ar-C

Solvent: CDCl₃, Frequency: 125 MHz[1]

Table 3: Mass Spectrometry Data

Technique	m/z (Relative Intensity)
GC-MSD	251/253 (M+), corresponding to Br isotopes

Molecular Formula: C₁₀H₆BrNO₂[2][3] Molecular Weight: 252.06 g/mol [2][3]

Table 4: Infrared (IR) Spectroscopy Data

Technique	Key Absorptions (cm ⁻¹)	Assignment
FTIR (KBr Wafer)	~1710	C=O stretch (imide)
~1600, ~1490	C=C stretch (aromatic)	
~825	p-substituted benzene	

Note: Specific peak values can vary slightly based on the experimental setup.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

2.1. Synthesis of **N-(4-Bromophenyl)maleimide**

N-(4-Bromophenyl)maleimide can be synthesized by the reaction of maleic anhydride with 4-bromoaniline. A general procedure involves dissolving equimolar amounts of the reactants in a suitable solvent, such as glacial acetic acid or a mixture of DMF and sulfuric acid with a dehydrating agent like diphosphorus pentoxide.^[4] The reaction mixture is heated to facilitate the cyclization and formation of the imide ring. The crude product is then purified, typically by recrystallization or flash chromatography. For instance, purification has been reported using flash chromatography with a hexane/EtOAc (6/1) eluent system, yielding yellow crystals.^[1]

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.^[1] The sample of **N-(4-Bromophenyl)maleimide** was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.3. Mass Spectrometry (MS)

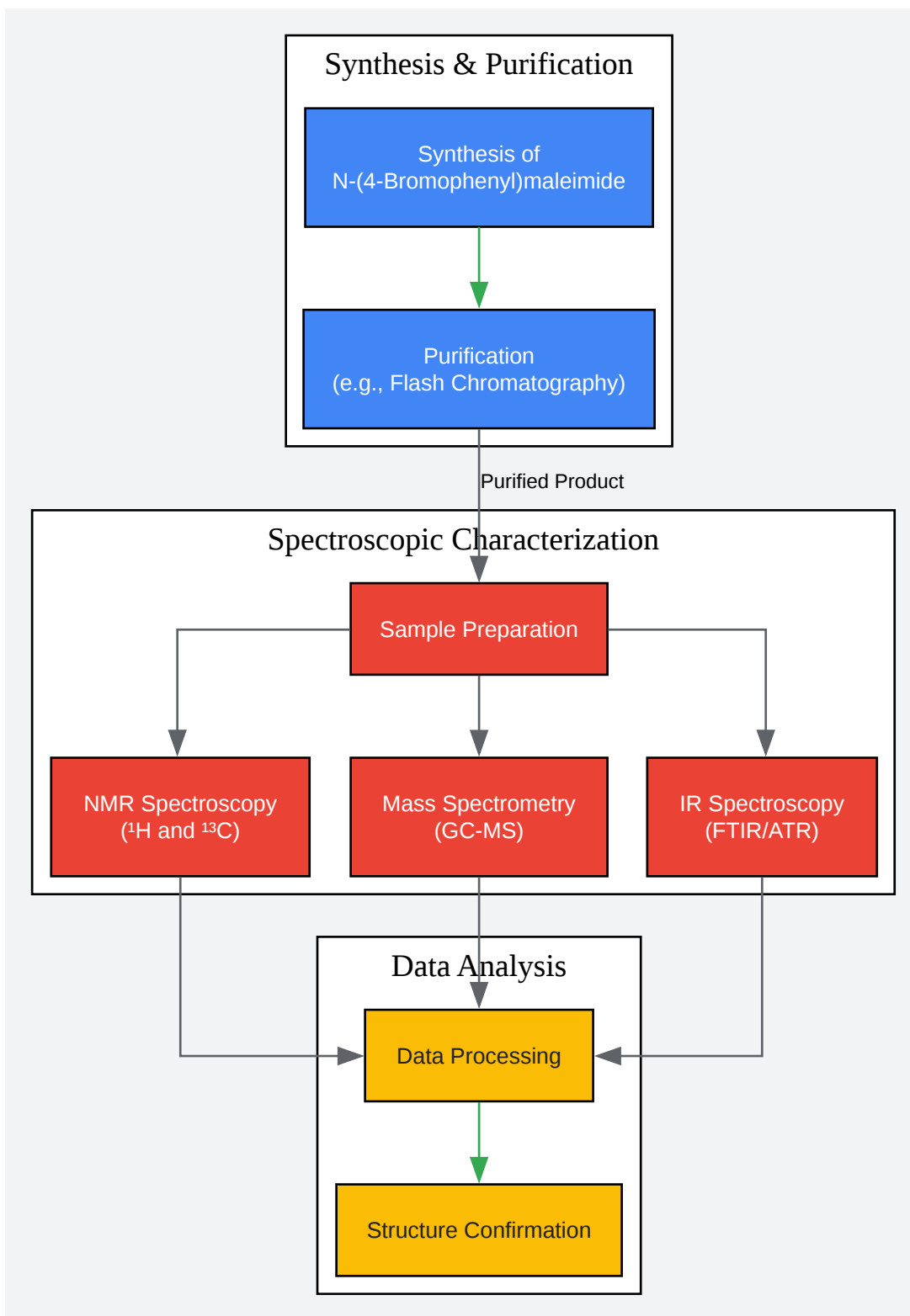
Mass spectral data were obtained using a Gas Chromatography-Mass Spectrometry Detector (GC-MSD).^[1] The analysis provides the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, confirming the molecular weight of the compound.

2.4. Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectra were obtained using a KBr wafer technique.^[2] A small amount of the solid sample was ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded to identify the characteristic functional groups present in the molecule. Alternatively, Attenuated Total Reflectance (ATR)-IR spectroscopy can be performed on a neat sample.^[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of **N-(4-Bromophenyl)maleimide**.



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Caption: Workflow for the synthesis and spectroscopic analysis of **N-(4-Bromophenyl)maleimide**.

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